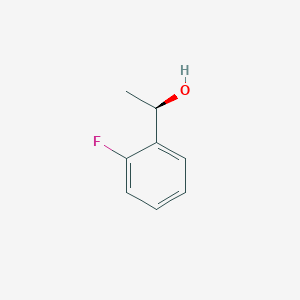

(R)-1-(2-Fluorophenyl)ethanol

Description

Properties

IUPAC Name |

(1R)-1-(2-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFYVXSOEBCFLV-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381252 | |

| Record name | (R)-1-(2-Fluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162427-79-4 | |

| Record name | (R)-1-(2-Fluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-1-(2-Fluorophenyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-(2-Fluorophenyl)ethanol: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of (R)-1-(2-Fluorophenyl)ethanol, a chiral secondary alcohol of significant interest in medicinal chemistry and drug development. We will delve into its core chemical and physical properties, explore methodologies for its stereoselective synthesis and analytical characterization, discuss its chemical reactivity, and highlight its application as a critical chiral building block, particularly in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important synthetic intermediate.

Core Molecular Profile and Physicochemical Properties

This compound is a chiral aromatic alcohol. The presence of a fluorine atom on the phenyl ring and a stereocenter at the carbinol carbon imparts specific properties that are highly valuable in the synthesis of complex, biologically active molecules.

The ortho-fluorine substituent is particularly noteworthy. Its strong electron-withdrawing nature influences the electronic properties of the aromatic ring and the reactivity of the benzylic alcohol. Furthermore, its steric bulk, though modest, can play a crucial role in directing the conformation of molecules derived from this building block, which is often a key factor in achieving high-affinity binding to biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 162427-79-4 | [1] |

| Molecular Formula | C₈H₉FO | [1] |

| Molecular Weight | 140.15 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 193.1 °C at 760 mmHg | [N/A] |

| Density | ~1.1 g/cm³ | [N/A] |

| Flash Point | ~88 °C | [N/A] |

| Storage | Store at room temperature, sealed in a dry environment. | [1] |

| Topological Polar Surface Area | 20.2 Ų | [N/A] |

Spectroscopic Characterization: A Guide to Interpretation

Accurate structural confirmation and purity assessment are paramount. The following sections detail the expected spectroscopic signatures for this compound based on established principles and data from closely related structural analogs.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. A Certificate of Analysis for a commercial sample confirms that its ¹H NMR spectrum is consistent with the expected structure.[1]

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint.

-

Aromatic Protons (δ ≈ 7.0-7.6 ppm): Four distinct signals corresponding to the protons on the 2-fluorophenyl ring will appear in this region. The fluorine substitution and the ethyl-alcohol group break the symmetry of the ring, leading to complex splitting patterns (multiplets). The proton ortho to the fluorine atom will likely exhibit coupling to both adjacent protons and the ¹⁹F nucleus.

-

Benzylic Methine Proton (CH-OH) (δ ≈ 5.1-5.2 ppm): This proton is adjacent to both the aromatic ring and the hydroxyl-bearing carbon. It will appear as a quartet due to coupling with the three protons of the methyl group (J ≈ 6.5 Hz).

-

Hydroxyl Proton (OH) (δ ≈ 1.8-2.5 ppm): This signal is often broad and its chemical shift is highly dependent on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange. It typically appears as a singlet or a broad singlet.

-

Methyl Protons (CH₃) (δ ≈ 1.5 ppm): The three protons of the methyl group are equivalent and will appear as a doublet, split by the single benzylic methine proton (J ≈ 6.5 Hz).

-

-

¹³C NMR Spectroscopy: The carbon spectrum provides information on the carbon framework.

-

Aromatic Carbons (δ ≈ 115-162 ppm): Six signals are expected for the aromatic carbons. The carbon directly bonded to the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF) and appear at a significantly downfield shift (around 160 ppm). The other aromatic carbons will show smaller C-F couplings.

-

Benzylic Carbon (C-OH) (δ ≈ 67-70 ppm): The carbon atom bearing the hydroxyl group appears in this characteristic region for secondary benzylic alcohols.

-

Methyl Carbon (CH₃) (δ ≈ 24-25 ppm): The methyl carbon signal will appear in the aliphatic region.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum is dominated by features characteristic of an alcohol.

-

O-H Stretch (≈ 3300-3400 cm⁻¹): A strong and characteristically broad absorption in this region confirms the presence of the hydroxyl group and indicates hydrogen bonding.

-

C-H Stretches (≈ 2850-3000 cm⁻¹): Absorptions corresponding to the aliphatic (sp³) and aromatic (sp²) C-H bonds.

-

C=C Stretches (≈ 1450-1600 cm⁻¹): A series of absorptions in this region are indicative of the aromatic ring.

-

C-O Stretch (≈ 1050-1100 cm⁻¹): A strong absorption corresponding to the stretching vibration of the secondary alcohol C-O bond.

-

C-F Stretch (≈ 1100-1250 cm⁻¹): A strong absorption in this region is expected for the carbon-fluorine bond.

Stereoselective Synthesis: The Asymmetric Reduction Pathway

The synthesis of enantiomerically pure this compound is most efficiently achieved via the asymmetric reduction of its prochiral ketone precursor, 2'-fluoroacetophenone. While classical chemical methods using chiral catalysts exist, biocatalytic reductions have emerged as a powerful, green, and highly selective alternative.[3][4][5]

The underlying principle of this approach is the use of an enzyme, typically a ketoreductase (KRED) or alcohol dehydrogenase (ADH), that exhibits a strong preference for delivering a hydride to one specific face of the ketone's carbonyl group. This process is often conducted using whole-cell systems (e.g., recombinant E. coli or yeast) which contain the desired enzyme and can internally regenerate the necessary nicotinamide cofactor (NADPH or NADH).[5]

Caption: Asymmetric synthesis via whole-cell bioreduction.

Protocol: Representative Biocatalytic Asymmetric Reduction

This protocol is a representative methodology based on principles described in the literature for similar transformations.[5] Optimization of specific parameters (e.g., pH, temperature, substrate loading) is crucial for maximizing yield and enantioselectivity.

-

Catalyst Preparation: Cultivate recombinant E. coli cells expressing a suitable (R)-selective ketoreductase in an appropriate growth medium (e.g., LB broth with an antibiotic) until a desired cell density is reached. Harvest the cells via centrifugation and resuspend them in a reaction buffer (e.g., potassium phosphate buffer, pH 7.0).

-

Reaction Setup: In a reaction vessel, combine the cell suspension, a co-substrate for cofactor regeneration (e.g., isopropanol, typically 5-10% v/v), and the reaction buffer.

-

Substrate Addition: Dissolve 2'-fluoroacetophenone in a minimal amount of a water-miscible co-solvent (like DMSO or isopropanol) and add it to the reaction mixture. The final substrate concentration is typically in the range of 50-200 mM.

-

Reaction Execution: Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the reaction progress by periodically taking samples and analyzing them by GC or HPLC.

-

Work-up and Purification: Once the reaction is complete, remove the cells by centrifugation. Extract the aqueous supernatant with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the highly enantiopure alcohol.

Analytical Methodology: Chiral HPLC for Enantiomeric Purity

Determining the enantiomeric excess (ee) is a critical step to validate the success of an asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard and most reliable method for this analysis.[6][7][8][9]

The principle involves the differential interaction of the two enantiomers with the chiral environment of the stationary phase. This leads to the formation of transient, diastereomeric complexes with different energies, resulting in different retention times and, therefore, separation of the enantiomers.

Caption: Workflow for chiral HPLC analysis.

Protocol: Method Development for Chiral HPLC Separation

-

Column Selection: Start with a polysaccharide-based CSP, as they are broadly effective for a wide range of chiral compounds. A column such as Chiralcel® OD-H (cellulose-based) or Chiralpak® AD-H (amylose-based) is an excellent starting point.[7]

-

Mobile Phase Selection (Normal Phase): Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol (IPA). A typical starting condition is 90:10 (Hexane:IPA).

-

Analysis: Set the flow rate to 1.0 mL/min and the UV detection wavelength to 254 nm or 265 nm, where the phenyl ring absorbs. Inject a solution of the racemic 1-(2-fluorophenyl)ethanol.

-

Optimization:

-

If no separation is observed, decrease the percentage of IPA (e.g., to 95:5 or 98:2). A lower IPA content generally increases retention and can improve resolution.

-

If retention times are too long, increase the percentage of IPA (e.g., to 80:20).

-

Adjusting the flow rate (e.g., down to 0.5 mL/min) can also improve peak shape and resolution.

-

-

Quantification: Once baseline separation is achieved, the enantiomeric excess (% ee) can be calculated from the areas of the two peaks (Area₁ and Area₂) using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Chemical Reactivity and Synthetic Utility

As a secondary benzylic alcohol, this compound exhibits reactivity characteristic of this functional group, primarily centered around the hydroxyl moiety and the adjacent stereocenter.

-

Nucleophilic Substitution (Sɴ1-type): The benzylic position can be readily functionalized. Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of a resonance-stabilized secondary benzylic carbocation. This intermediate can then be trapped by various nucleophiles. This reactivity is exploited in reactions like the Ritter reaction, where nitriles act as nucleophiles to form amides.[2]

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2'-fluoroacetophenone, using a variety of standard oxidizing agents (e.g., PCC, Swern oxidation, TEMPO-based systems). This transformation is useful if the chiral center needs to be removed or if the ketone is the desired product.[1]

-

Ether and Ester Formation: The hydroxyl group can undergo standard O-alkylation or O-acylation reactions to form ethers and esters, respectively. These reactions typically proceed with retention of configuration at the stereocenter.

-

Role as a Chiral Building Block: The most significant application of this compound is as a chiral precursor in multi-step syntheses. Its pre-defined stereochemistry is transferred to a more complex target molecule, avoiding the need for a late-stage chiral separation.

Application in Drug Discovery: LPAR1 Antagonists

A key application driving the demand for this compound is its use in the synthesis of lysophosphatidic acid receptor 1 (LPAR1) antagonists.[10][11] LPAR1 is a G protein-coupled receptor that plays a central role in the signaling pathways that lead to fibrosis, the excessive scarring of tissue.[12] Consequently, potent and selective LPAR1 antagonists are being actively pursued as promising therapies for diseases like idiopathic pulmonary fibrosis (IPF).[10]

The chiral alcohol moiety of this compound is often incorporated into the final drug scaffold where the stereochemistry and the specific substitution pattern on the phenyl ring are critical for achieving high potency and selectivity for the LPAR1 receptor.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). It may also be classified as a combustible liquid.

-

Precautions for Safe Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing vapors or mist.

-

Keep away from heat, sparks, and open flames.

-

Wash hands thoroughly after handling.

-

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation develops.

-

Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

-

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. file.leyan.com [file.leyan.com]

- 2. rsc.org [rsc.org]

- 3. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.kaust.edu.sa [repository.kaust.edu.sa]

- 5. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. mdpi.com [mdpi.com]

- 8. csfarmacie.cz [csfarmacie.cz]

- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 10. Discovery of GS-2278, a Potent and Selective LPAR1 Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of a Novel Orally Active, Selective LPA Receptor Type 1 Antagonist, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic Acid, with a Distinct Molecular Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to (R)-1-(2-Fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of (R)-1-(2-Fluorophenyl)ethanol, a chiral building block of significant interest in the pharmaceutical industry. Its unique structural features make it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This document will cover its fundamental properties, synthesis methodologies, analytical characterization, and applications in drug development, offering a comprehensive resource for professionals in the field. The Chemical Abstracts Service (CAS) number for this compound is 162427-79-4 .[1][2][3][4]

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a chiral alcohol that has emerged as a crucial intermediate in the synthesis of complex pharmaceutical molecules. The presence of a fluorine atom on the phenyl ring and the specific stereochemistry of the hydroxyl group are key to its utility. Fluorine substitution is a widely employed strategy in drug design to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5] The chiral nature of the secondary alcohol is often essential for the specific interactions required for therapeutic efficacy.

This guide will provide a detailed overview of the critical aspects of this compound, from its fundamental chemical and physical properties to its practical applications in the synthesis of novel therapeutics.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for the development of robust analytical methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 162427-79-4 | [1][2][3][4] |

| Molecular Formula | C8H9FO | [1][2] |

| Molecular Weight | 140.15 g/mol | [1][2] |

| Boiling Point | 193.1°C at 760 mmHg | [2] |

| Density | 1.1±0.1 g/cm³ | [2] |

| Flash Point | 87.9±7.2 °C | [2] |

| Refractive Index | 1.511 | [2] |

| Storage | Sealed in dry, room temperature | [1][4] |

Spectroscopic Data: While specific spectra are dependent on the acquisition parameters, typical analytical data for this compound would include ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. Documentation including NMR, HPLC, and LC-MS is often available from commercial suppliers.[1]

Synthesis and Chiral Resolution: Pathways to Enantiopurity

The synthesis of enantiomerically pure this compound is a critical step in its utilization. The primary strategies involve the asymmetric reduction of the corresponding ketone, 2-fluoroacetophenone, or the resolution of the racemic mixture.

Asymmetric Synthesis

Asymmetric transfer hydrogenation is a powerful and widely used method for the enantioselective synthesis of chiral alcohols.[6] This approach typically employs a transition metal catalyst, such as Ruthenium or Rhodium, with a chiral ligand.

Workflow for Asymmetric Transfer Hydrogenation:

Caption: Asymmetric synthesis of this compound.

The choice of catalyst and reaction conditions is paramount to achieving high enantiomeric excess (ee). The causality behind this choice lies in the steric and electronic interactions between the substrate, the chiral ligand, and the metal center, which favor the formation of one enantiomer over the other.

Enzymatic Reduction

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Recombinant E. coli whole cells expressing specific ketoreductases can be used to reduce 2-fluoroacetophenone to this compound with high yield and excellent enantioselectivity.[7]

Experimental Protocol: Enzymatic Reduction

-

Cell Culture: Cultivate recombinant E. coli cells expressing the desired ketoreductase in a suitable growth medium until an optimal cell density is reached.

-

Bioreduction: Harvest the cells and resuspend them in a buffer solution containing the substrate, 2-fluoroacetophenone, and a co-factor regeneration system (e.g., glucose and glucose dehydrogenase).

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine substrate conversion and enantiomeric excess of the product.

-

Work-up and Purification: Once the reaction is complete, separate the cells and extract the product from the aqueous phase using an organic solvent. Purify the product by column chromatography or distillation.

The trustworthiness of this protocol is validated by the high selectivity of the enzyme, which consistently produces the desired (R)-enantiomer.

Analytical Characterization: Ensuring Quality and Purity

Robust analytical methods are essential to confirm the identity, purity, and enantiomeric excess of this compound.

Table 2: Key Analytical Techniques

| Technique | Purpose |

| Chiral Gas Chromatography (GC) | To determine the enantiomeric excess (ee) of the product.[7] |

| High-Performance Liquid Chromatography (HPLC) | To assess the chemical purity of the compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the molecule. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. |

Workflow for Analytical Quality Control:

Caption: Quality control workflow for this compound.

Applications in Drug Development: A Versatile Building Block

This compound serves as a key building block in the synthesis of a variety of pharmaceutical compounds. Its utility is often associated with its role in constructing chiral side chains or core structures of drug candidates.

One notable application is in the synthesis of orally active lysophosphatidic acid (LPA) receptor-1 antagonists.[4] LPA receptors are implicated in a range of physiological and pathological processes, making them attractive targets for drug discovery.

The incorporation of the (R)-1-(2-fluorophenyl)ethyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, and the specific stereochemistry is often crucial for high-affinity binding to the target receptor.

The development of prodrugs is another area where derivatives of this compound could be explored to improve drug delivery and bioavailability.[8][9]

Safety and Handling

This compound is classified as an irritant.[2] It is important to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chiral building block for the pharmaceutical industry. Its synthesis, characterization, and application require a deep understanding of stereoselective chemistry and modern analytical techniques. This guide has provided a comprehensive overview of the key technical aspects of this compound, intended to support researchers and scientists in their drug discovery and development endeavors. The continued exploration of new synthetic routes and applications for this compound will undoubtedly contribute to the advancement of medicinal chemistry and the development of new therapeutics.

References

- 1. 162427-79-4|this compound|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. benthamscience.com [benthamscience.com]

- 6. scihorizon.com [scihorizon.com]

- 7. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. blumberginstitute.org [blumberginstitute.org]

Spectroscopic Data of (R)-1-(2-Fluorophenyl)ethanol: A Technical Guide

Introduction

(R)-1-(2-Fluorophenyl)ethanol is a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries. As a key chiral building block, its structural integrity and enantiomeric purity are paramount for the synthesis of active pharmaceutical ingredients (APIs). The fluorine substituent on the aromatic ring can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds a cornerstone of modern drug discovery.

This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and validate the structure and purity of this compound. The causality behind spectral features and the logic of a multi-technique approach are emphasized to provide a self-validating system for researchers, scientists, and drug development professionals.

Chemical Structure:

-

Name: this compound

-

Molecular Formula: C₈H₉FO

-

Molecular Weight: 140.15 g/mol

-

CAS Number: 162427-79-4

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR Spectroscopy

Proton NMR provides a map of the hydrogen atoms in the molecule. The chemical shift of each proton is influenced by the electron density of its local environment; electronegative atoms like oxygen and fluorine deshield adjacent protons, shifting their signals downfield.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Label | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

|---|---|---|---|---|

| H -a (CH₃) | ~ 1.50 | Doublet (d) | J_H-a,H-b ≈ 6.5 Hz | 3H |

| H -b (CH) | ~ 5.20 | Quartet (q) | J_H-b,H-a ≈ 6.5 Hz | 1H |

| H -c (OH) | ~ 2.10 | Broad Singlet (br s) | - | 1H |

| H -arom | ~ 7.05 - 7.55 | Multiplet (m) | - | 4H |

Analysis and Causality:

-

Methyl Protons (H-a): These protons are on a carbon adjacent to the chiral center. They appear as a doublet because they are split by the single proton on the adjacent carbinol carbon (H-b).

-

Carbinol Proton (H-b): This proton, attached to the same carbon as the hydroxyl group, is significantly deshielded by the electronegative oxygen, causing its downfield shift to ~5.20 ppm. It appears as a quartet due to coupling with the three equivalent methyl protons (H-a).

-

Hydroxyl Proton (H-c): The chemical shift of the OH proton is highly variable and depends on concentration, solvent, and temperature.[1][2][3] It typically appears as a broad singlet because of rapid chemical exchange and the absence of significant coupling to neighboring protons.

-

Aromatic Protons (H-arom): The protons on the fluorophenyl ring exhibit complex multiplet patterns. This complexity arises not only from standard ortho-, meta-, and para- ¹H-¹H couplings but also from additional couplings to the ¹⁹F nucleus, which span multiple bonds. The ortho- and para-fluorine substituent effects cause a dispersion of these signals across the aromatic region.

Diagram: ¹H NMR Structural Assignments

Caption: Structure of this compound with ¹H NMR assignments.

¹³C{¹H} NMR Spectroscopy

Carbon NMR, typically run with proton decoupling, reveals the number of unique carbon environments. The key feature in the ¹³C NMR spectrum of this molecule is the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons near the fluorine atom into doublets. The magnitude of the coupling constant (J_CF) is dependent on the number of bonds separating the carbon and fluorine atoms.[4][5]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Atom | Chemical Shift (δ) ppm | Multiplicity (C-F Coupling) | Coupling Constant (J_CF) in Hz |

|---|---|---|---|

| C H₃ | ~ 23.5 | Singlet | - |

| C H(OH) | ~ 66.0 | Doublet (d) | ³J_CF ≈ 4-6 Hz |

| C -2 (C-F) | ~ 159.5 | Doublet (d) | ¹J_CF ≈ 245-250 Hz |

| C -6 | ~ 129.0 | Doublet (d) | ²J_CF ≈ 6-8 Hz |

| C -1 (C-CHOH) | ~ 130.5 | Doublet (d) | ²J_CF ≈ 12-15 Hz |

| C -4 | ~ 128.5 | Doublet (d) | ³J_CF ≈ 8-10 Hz |

| C -5 | ~ 124.5 | Doublet (d) | ⁴J_CF ≈ 3-4 Hz |

| C -3 | ~ 115.5 | Doublet (d) | ²J_CF ≈ 20-22 Hz |

Analysis and Causality:

-

¹J_CF Coupling: The carbon directly bonded to fluorine (C-2) exhibits a very large one-bond coupling constant (¹J_CF) of approximately 245-250 Hz. This is a definitive diagnostic feature for identifying the point of fluorination.

-

Long-Range C-F Coupling: Carbons that are two (²J_CF), three (³J_CF), and even four (⁴J_CF) bonds away from the fluorine atom show progressively smaller couplings.[6] This pattern provides irrefutable evidence for the structure and the position of the fluorine substituent on the aromatic ring.

-

Carbinol Carbon (CHOH): This carbon is deshielded by the attached hydroxyl group, appearing around 66.0 ppm. It also shows a small three-bond coupling to the fluorine.

-

Methyl Carbon (CH₃): This aliphatic carbon is the most shielded, appearing furthest upfield.

Experimental Protocol: NMR Sample Preparation and Acquisition

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound for ¹H NMR (or 50-75 mg for ¹³C NMR) into a clean, dry vial.[7]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.[7]

-

Gently swirl or vortex the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final solution height should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup & Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H spectrum using a single-pulse experiment. Typical acquisition time is 1-2 minutes.

-

For ¹³C NMR, acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time (e.g., 30-90 minutes) is typically required to achieve a good signal-to-noise ratio.[7]

-

Diagram: NMR Experimental Workflow

Caption: Standard workflow for NMR analysis, from sample preparation to data processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an exceptionally rapid and reliable method for confirming the presence of key functional groups, which absorb infrared radiation at characteristic wavenumbers.

Characteristic IR Absorption Bands (Neat/Thin Film)

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

|---|---|---|---|

| 3500 - 3200 | O-H Stretch | Alcohol (H-bonded) | Strong, Broad |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium |

| 3000 - 2850 | C-H Stretch | Aliphatic | Medium |

| ~ 1600, ~1490 | C=C Stretch | Aromatic Ring | Medium-Strong |

| ~ 1230 | C-F Stretch | Aryl Fluoride | Strong |

| ~ 1050 | C-O Stretch | Secondary Alcohol | Strong |

Analysis and Causality:

-

O-H Stretch: The most prominent feature in the IR spectrum of an alcohol is the strong, broad absorption band between 3200-3500 cm⁻¹.[8][9] The broadening is a direct result of intermolecular hydrogen bonding between alcohol molecules.

-

C-H Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic), while those just below 3000 cm⁻¹ are from sp³ hybridized carbons (aliphatic CH and CH₃).[9]

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of complex vibrations, including C-C and C-O stretching and various bending modes. The strong absorptions for the C-F stretch (~1230 cm⁻¹) and the C-O stretch (~1050 cm⁻¹) are diagnostic landmarks within this region.[10]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR-FTIR is the preferred method for liquid samples due to its minimal sample preparation.[11][12]

-

Background Spectrum: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Record a background spectrum of the empty crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O).

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.[13]

-

Data Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS): Confirmation of Mass and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern. For volatile, thermally stable compounds like this alcohol, Electron Ionization (EI) is a standard and highly informative technique.[14][15]

Predicted EI-MS Fragmentation Data

| m/z (mass/charge) | Proposed Fragment | Comments |

|---|---|---|

| 140 | [C₈H₉FO]⁺˙ | Molecular Ion (M⁺˙) |

| 125 | [M - CH₃]⁺ | Base Peak. Alpha-cleavage, loss of a methyl radical. |

| 122 | [M - H₂O]⁺˙ | Loss of water (dehydration). |

| 109 | [C₇H₆F]⁺ | Fluorotropylium ion, from rearrangement of [M - CH₃ - O] fragment. |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation. |

Analysis and Causality:

-

Molecular Ion (m/z 140): The peak corresponding to the intact molecule after losing one electron confirms the molecular weight. In EI, this peak may be of low intensity for alcohols.[16]

-

Alpha-Cleavage (m/z 125): The most characteristic fragmentation pathway for secondary alcohols is the cleavage of a C-C bond adjacent to the oxygen atom.[16] Loss of the methyl group results in a stable, resonance-stabilized oxonium ion, [C₇H₆FO]⁺. This fragment is typically the most abundant ion (the base peak) in the spectrum.

-

Dehydration (m/z 122): The loss of a neutral water molecule is another common fragmentation pathway for alcohols.[17]

Diagram: Major EI-MS Fragmentation Pathways

Caption: Primary fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Electron Ionization MS

-

Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) or a direct insertion probe. For GC-MS, a dilute solution (e.g., in dichloromethane or ethyl acetate) is injected.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[18][19] This knocks an electron from the molecule, creating a positively charged radical molecular ion (M⁺˙).

-

Fragmentation: The excess energy imparted during ionization causes the molecular ions to fragment into smaller, characteristic ions and neutral radicals.[20]

-

Analysis: The positively charged ions (both molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion: A Self-Validating Spectroscopic Profile

The comprehensive characterization of this compound is achieved not by a single technique, but by the logical synthesis of data from NMR, IR, and MS.

-

MS confirms the elemental composition and molecular weight (140.15 g/mol ).

-

IR confirms the presence of the critical alcohol (O-H) functional group.

-

NMR provides the definitive structural blueprint, confirming the 2-fluoro substitution pattern through unique C-F couplings and establishing the precise connectivity of all atoms.

This multi-faceted approach creates a self-validating system. The data from each technique must be consistent with the proposed structure and with the data from the other techniques. Any deviation signals a potential issue, such as the presence of an isomer, a residual starting material, or an unexpected byproduct, ensuring the highest level of scientific integrity and confidence for researchers in the field.

References

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. epfl.ch [epfl.ch]

- 3. kgroup.du.edu [kgroup.du.edu]

- 4. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. agilent.com [agilent.com]

- 12. youtube.com [youtube.com]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. Electron ionization - Wikipedia [en.wikipedia.org]

- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. issr.edu.kh [issr.edu.kh]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chemguide.co.uk [chemguide.co.uk]

A Comprehensive Technical Guide to the Prospective Crystal Structure Analysis of (R)-1-(2-Fluorophenyl)ethanol

Abstract

(R)-1-(2-Fluorophenyl)ethanol is a chiral alcohol of significant interest in the pharmaceutical industry, serving as a key building block for the synthesis of bioactive molecules.[1] A detailed understanding of its three-dimensional structure in the solid state is paramount for controlling its physicochemical properties, optimizing crystallization processes, and informing drug design. This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of this compound. While a published crystal structure was not available as of this writing, this document serves as a complete methodological roadmap for researchers, scientists, and drug development professionals. It outlines the synthesis of the chiral alcohol, protocols for single-crystal growth, and the principles and workflow of single-crystal X-ray diffraction. Furthermore, it delves into the anticipated structural features and the influential role of the fluorine substituent on the crystal packing, providing a predictive lens through which to view the eventual structure.

Introduction: The Significance of Solid-State Chirality

Chirality is a fundamental property in pharmaceutical science, as enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[2][3] The specific three-dimensional arrangement of atoms in a crystal lattice dictates crucial material properties, including melting point, solubility, stability, and bioavailability. For a chiral molecule like this compound, the crystal structure provides the definitive conformation and reveals the network of intermolecular interactions that govern its solid-state behavior.

The presence of a fluorine atom on the phenyl ring introduces unique electronic and steric effects that can profoundly influence crystal packing.[4][5] Fluorine's high electronegativity can lead to the formation of non-covalent interactions, such as C-H···F and C-F···π interactions, which can direct the supramolecular assembly in the crystal lattice.[6] Elucidating the crystal structure is, therefore, not merely an academic exercise but a critical step in the rational design and development of pharmaceuticals derived from this chiral building block.

This guide is structured to provide both the theoretical underpinnings and practical, field-proven protocols to empower researchers to undertake the crystallographic analysis of this compound.

Synthesis of Enantiopure this compound

The first critical step is the preparation of a high-purity, enantiomerically enriched sample of the target compound. Two primary strategies are prevalent in organic synthesis for achieving this: asymmetric synthesis and chiral resolution of a racemic mixture.

Strategy 1: Asymmetric Synthesis via Prochiral Ketone Reduction

Asymmetric synthesis is often the more elegant and efficient approach as it can theoretically yield 100% of the desired enantiomer. The most direct route to this compound is the asymmetric reduction of the corresponding prochiral ketone, 2-fluoroacetophenone.

Causality of Experimental Choices: The selection of a chiral catalyst is paramount. Ruthenium- and rhodium-based catalysts, particularly those with chiral diamine or phosphine ligands, have demonstrated high efficacy and enantioselectivity in the transfer hydrogenation of acetophenone derivatives.[7][8] The use of a hydrogen donor like 2-propanol or a formic acid/triethylamine mixture is a common and effective choice for these catalytic systems. Biocatalysis, using alcohol dehydrogenases (ADHs), presents a green and highly selective alternative.[9]

Experimental Protocol: Asymmetric Transfer Hydrogenation

-

Catalyst Preparation: In a nitrogen-purged glovebox, add [{RuCl₂(p-cymene)}₂] and the chosen chiral ligand (e.g., (1R,2R)-TsDPEN) to an oven-dried Schlenk flask.

-

Reaction Setup: Add anhydrous, degassed solvent (e.g., 2-propanol). Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

-

Initiation: Add 2-fluoroacetophenone to the flask, followed by a base (e.g., potassium tert-butoxide solution).

-

Reaction Monitoring: Heat the reaction to the optimal temperature (typically 40-60 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Chiral Purity Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Strategy 2: Chiral Resolution of Racemic 1-(2-Fluorophenyl)ethanol

Chiral resolution involves separating a racemic mixture into its constituent enantiomers.[1] This is often achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by crystallization due to their different physical properties.[10]

Causality of Experimental Choices: The choice of resolving agent is critical and often empirical. For a chiral alcohol, acidic resolving agents like tartaric acid or mandelic acid derivatives are effective.[1][11] The differential solubility of the resulting diastereomeric salts in a given solvent system is the physical basis for the separation.

Experimental Protocol: Diastereomeric Salt Crystallization

-

Salt Formation: Dissolve racemic 1-(2-fluorophenyl)ethanol in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral resolving agent, such as (R)-(-)-mandelic acid.

-

Crystallization: Allow the solution to stand at room temperature or cool it slowly to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

Liberation of Enantiomer: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., 1 M NaOH). Stir vigorously to neutralize the resolving agent and liberate the free chiral alcohol into the organic layer.

-

Purification and Analysis: Separate the layers, dry the organic phase, and remove the solvent. Confirm the enantiomeric purity via chiral HPLC.

Single-Crystal Growth: The Art and Science of Nucleation

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage slow, ordered growth from a supersaturated solution, avoiding rapid precipitation which leads to polycrystalline material.[12]

Causality of Experimental Choices: this compound is a relatively volatile alcohol. Therefore, methods that rely on slow evaporation must be carefully controlled. The choice of solvent is crucial; the compound should be moderately soluble, and the solvent should not be overly volatile.[12] A solvent layering or vapor diffusion technique often provides the necessary slow change in solvent composition to promote gradual crystallization.[13][14]

Experimental Protocol: Crystal Growth by Solvent Layering

-

Solution Preparation: Dissolve 10-20 mg of purified this compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethanol or dichloromethane) in a narrow vial.

-

Layering: Carefully layer a "poor" solvent, in which the compound is much less soluble but is miscible with the good solvent (e.g., hexane or pentane), on top of the solution. The poor solvent should be added slowly down the side of the vial to minimize mixing.

-

Incubation: Seal the vial and leave it in an undisturbed, vibration-free location for several days to weeks. Diffusion at the solvent interface will gradually lower the solubility of the compound, leading to crystal growth.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop and mount them for analysis.

Single-Crystal X-ray Diffraction: Mapping the Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4] The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern.

The SCXRD Workflow

The determination of a crystal structure is a systematic process, from data collection to structure refinement.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology

-

Data Collection: A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. The instrument rotates the crystal while collecting thousands of diffraction images.[15]

-

Data Processing: The raw diffraction spots are indexed and integrated to determine their intensities. These intensities are then scaled and corrected for experimental factors to produce a unique set of reflection data.

-

Structure Solution: The processed data is used to determine the unit cell dimensions and the space group. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map, which reveals the positions of the atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Validation and Output: The final structural model is validated for geometric and crystallographic consistency. The results are typically reported in a standard Crystallographic Information File (CIF) format.[16]

Anticipated Crystal Structure and Intermolecular Interactions

While the definitive structure awaits experimental determination, we can make informed predictions based on the molecular features of this compound and known principles of crystal engineering.

Predicted Crystallographic Parameters

Given that the molecule is chiral and will be synthesized in an enantiopure form, it must crystallize in one of the 65 chiral space groups (Sohncke groups), which lack inversion centers or mirror planes. Common space groups for chiral organic molecules include P2₁, P2₁2₁2₁, and C2.

Table 1: Hypothetical Crystallographic Data Summary

| Parameter | Predicted Value/Range | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for chiral organic molecules. |

| Space Group | P2₁ or P2₁2₁2₁ | Most frequent chiral space groups. |

| Z (Molecules/Unit Cell) | 2 or 4 | Typical for small organic molecules. |

| Key Interactions | O-H···O Hydrogen Bonds | The hydroxyl group is a strong H-bond donor and acceptor. |

| C-H···F Interactions | The ortho-fluorine is a potential weak H-bond acceptor. | |

| π-π Stacking | Possible between the fluorophenyl rings. |

The Role of Hydrogen Bonding and Fluorine Interactions

The primary intermolecular interaction governing the crystal packing will undoubtedly be the hydrogen bond from the hydroxyl group (O-H···O). This is expected to form chains or helices of molecules through the crystal lattice.

The ortho-fluorine substituent is expected to play a crucial secondary role. Its influence can manifest in several ways:

-

Steric Effects: The fluorine atom may sterically influence the preferred conformation of the molecule and how molecules can approach each other.

-

Dipole-Dipole Interactions: The strong C-F bond dipole will influence the electrostatic potential of the molecule, affecting the overall packing.

-

Weak Hydrogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor, forming C-H···F interactions that further stabilize the crystal structure.[5][17]

References

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. onyxipca.com [onyxipca.com]

- 12. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]

- 13. xray.chem.ufl.edu [xray.chem.ufl.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 17. Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Application of (R)-1-(2-Fluorophenyl)ethanol in the Development of Lysophosphatidic Acid Receptor-1 (LPA1) Antagonists

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the strategic use of (R)-1-(2-Fluorophenyl)ethanol as a key chiral building block in the synthesis of potent and selective Lysophosphatidic Acid Receptor-1 (LPA1) antagonists. While this compound is not an active pharmacological agent in itself, its stereospecific structure is crucial for the efficacy of the resulting antagonists. This document will delve into the mechanism of action of the LPA1 receptor, the rationale for its antagonism in disease, and the experimental protocols to evaluate the compounds synthesized from this critical intermediate.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound is a chiral alcohol that serves as a valuable starting material in multi-step organic synthesis. Its significance in drug discovery and development is primarily as a stereospecific building block, where the "(R)" configuration and the fluorine substitution are critical for the target molecule's three-dimensional structure and its interaction with a biological target. The fluorine atom, in particular, can enhance metabolic stability, binding affinity, and bioavailability of the final compound. While this molecule does not have a known direct mechanism of action, it is integral to the creation of compounds that do, most notably, antagonists of the LPA1 receptor.

The Biological Target: Lysophosphatidic Acid Receptor-1 (LPA1)

Lysophosphatidic acid (LPA) is a bioactive phospholipid that signals through at least six G protein-coupled receptors (GPCRs), designated LPA1 through LPA6.[1][2] These receptors are involved in a wide array of physiological and pathological processes.[1][3] The LPA1 receptor, in particular, is a major focus of drug development due to its role in cell proliferation, migration, and survival.[4][5]

LPA1 Receptor Signaling Cascades

Upon binding of its ligand, LPA, the LPA1 receptor activates several heterotrimeric G proteins, leading to the initiation of multiple downstream signaling pathways.[1] The primary G proteins coupled to LPA1 are Gαi/o, Gαq/11, and Gα12/13.[1][6]

-

Gαi/o Pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also activates the PI3K-Akt signaling cascade, which is crucial for cell survival and proliferation.[3]

-

Gαq/11 Pathway: This pathway activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[6]

-

Gα12/13 Pathway: Activation of Gα12/13 leads to the activation of the small GTPase RhoA, a master regulator of the actin cytoskeleton. This pathway is critical for cell migration, contraction, and the formation of stress fibers.[1][6]

References

- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Lysophosphatidic acid receptors antagonists and how do they work? [synapse.patsnap.com]

- 3. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LPAR1 - Wikipedia [en.wikipedia.org]

- 5. What are LPAR1 antagonists and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Enantiomeric Purity Analysis of (R)-1-(2-Fluorophenyl)ethanol

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for determining the enantiomeric purity of (R)-1-(2-Fluorophenyl)ethanol, a key chiral building block in pharmaceutical synthesis.[1] We delve into the foundational principles of chiral separations, with a primary focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven protocols. By explaining the causality behind experimental choices and embedding self-validating systems within the described protocols, this guide aims to serve as an authoritative resource for ensuring the stereochemical integrity of this critical chiral intermediate.

Introduction: The Imperative of Enantiomeric Purity in Pharmaceutical Development

In the realm of pharmaceutical sciences, chirality is a fundamental consideration that profoundly impacts a drug's efficacy, safety, and pharmacokinetic profile.[2] Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different pharmacological and toxicological properties due to their stereospecific interactions with the chiral environment of the human body, such as enzymes and receptors.[3][4] Consequently, regulatory bodies worldwide have placed increasing emphasis on the development of single-enantiomer drugs, making the accurate determination of enantiomeric purity a critical aspect of drug design and quality control.[2][3]

This compound is a significant chiral building block utilized in the synthesis of various pharmaceutical compounds, including orally active lysophosphatidic acid receptor-1 antagonists.[1] The stereochemical configuration of this alcohol is crucial, as it dictates the chirality of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for quantifying the enantiomeric excess (e.e.) of this compound are indispensable.

This guide will provide a detailed exploration of the primary chromatographic techniques for the enantiomeric purity analysis of this compound, with a focus on practical application and the scientific rationale behind methodological choices.

Foundational Principles of Chiral Chromatography

Chiral chromatography is the cornerstone of enantiomeric separation.[5] The fundamental principle involves the differential interaction of enantiomers with a chiral selector, leading to the formation of transient diastereomeric complexes.[6] This difference in interaction energy results in varying retention times for the two enantiomers on the chromatographic column, allowing for their separation and quantification. The chiral selector can be incorporated into the stationary phase (Chiral Stationary Phase - CSP), the mobile phase (Chiral Mobile Phase Additive - CMPA), or used to derivatize the analyte prior to analysis (Chiral Derivatizing Agent - CDA).[7] For the analysis of this compound, the use of CSPs in HPLC and GC is the most prevalent and direct approach.[8]

Chiral Recognition Mechanisms

The separation of enantiomers on a CSP is governed by a combination of intermolecular interactions, including:

-

Hydrogen Bonding: Crucial for analytes containing hydroxyl, amino, or carbonyl groups.

-

π-π Interactions: Occur with aromatic or unsaturated systems.

-

Dipole-Dipole Interactions: Result from permanent dipoles in both the analyte and the CSP.

-

Steric Interactions (Inclusion Complexation): The analyte fits into a chiral cavity or groove of the CSP.[9]

The combination and strength of these interactions determine the degree of separation (resolution) between the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC is a powerful and versatile technique for the enantioseparation of a wide range of compounds, including alcohols like 1-(2-Fluorophenyl)ethanol.[10][11][12] The selection of an appropriate Chiral Stationary Phase (CSP) is the most critical factor in developing a successful chiral HPLC method.

Chiral Stationary Phases (CSPs) for Aromatic Alcohols

For the separation of aromatic alcohols, polysaccharide-based CSPs are often the first choice due to their broad applicability and excellent chiral recognition capabilities.[13] These CSPs consist of cellulose or amylose derivatives coated or immobilized on a silica support.

Table 1: Commonly Used Polysaccharide-Based CSPs for Chiral Alcohol Separation

| CSP Type | Chiral Selector | Common Trade Names |

| Cellulose-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD, Lux® Cellulose-1 |

| Cellulose-based | Cellulose tris(3-chloro-4-methylphenylcarbamate) | Lux® Cellulose-2 |

| Amylose-based | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD, Lux® Amylose-1 |

Experimental Protocol: Chiral HPLC Analysis of this compound

This protocol provides a starting point for the method development. Optimization will likely be required based on the specific column and system used.

Objective: To determine the enantiomeric purity of this compound using chiral HPLC.

Materials:

-

This compound sample

-

Racemic 1-(2-Fluorophenyl)ethanol standard

-

HPLC-grade n-Hexane

-

HPLC-grade 2-Propanol (IPA)

-

Chiral HPLC column (e.g., Lux® Cellulose-1, 5 µm, 250 x 4.6 mm)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Methodology:

-

Mobile Phase Preparation: Prepare a mobile phase of n-Hexane/2-Propanol (90:10, v/v). Degas the mobile phase before use.

-

Standard Preparation:

-

Racemic Standard: Dissolve racemic 1-(2-Fluorophenyl)ethanol in the mobile phase to a concentration of approximately 1 mg/mL.

-

Sample Solution: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

-

Chromatographic Conditions:

-

Column: Lux® Cellulose-1 (or equivalent polysaccharide-based CSP)

-

Mobile Phase: n-Hexane/2-Propanol (90:10, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

-

Analysis Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers and to verify the system suitability (resolution ≥ 1.5).

-

Inject the sample solution.

-

Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times from the racemic standard injection.

-

-

Data Analysis:

-

Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100 Where AreaR is the peak area of the (R)-enantiomer and AreaS is the peak area of the (S)-enantiomer.

-

Method Validation (ICH Guidelines)

A chiral purity assay must be validated to ensure its reliability.[14] The validation should be performed in accordance with ICH Q2(R2) guidelines and should assess the following parameters:[15][16]

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by achieving baseline resolution between the two enantiomers.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

-

Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[15]

Visualization of the Chiral HPLC Workflow

Caption: Workflow for Chiral HPLC Analysis.

Chiral Gas Chromatography (GC) for Enantiomeric Purity

Chiral Gas Chromatography (GC) is another powerful technique for the separation of volatile chiral compounds like alcohols.[17] For aromatic alcohols, derivatization is often not necessary, allowing for direct analysis.[17]

Chiral Stationary Phases (CSPs) for GC

The most common CSPs for the GC separation of chiral alcohols are based on derivatized cyclodextrins.[5] These CSPs offer a wide range of selectivities for different enantiomers.

Table 2: Common Derivatized Cyclodextrin CSPs for Chiral GC

| Cyclodextrin Derivative | Common Trade Names |

| Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin | Rt-βDEXsm |

| Heptakis(2,6-di-O-pentyl-3-O-trifluoroacetyl)-β-cyclodextrin | Rt-βDEXse |

| Octakis(2,6-di-O-pentyl-3-O-trifluoroacetyl)-γ-cyclodextrin | Rt-γDEXsa |

Experimental Protocol: Chiral GC Analysis of this compound

Objective: To determine the enantiomeric purity of this compound using chiral GC.

Materials:

-

This compound sample

-

Racemic 1-(2-Fluorophenyl)ethanol standard

-

GC-grade solvent (e.g., Dichloromethane or Methanol)

Instrumentation:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

Methodology:

-

Standard and Sample Preparation:

-

Dissolve the racemic standard and the sample in a suitable solvent to a concentration of approximately 1 mg/mL.

-

-

Chromatographic Conditions:

-

Column: A chiral capillary column with a derivatized cyclodextrin stationary phase (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 1 min.

-

Ramp: 2 °C/min to 180 °C.

-

Hold at 180 °C for 5 min.

-

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

-

-

Analysis Procedure:

-

Condition the column according to the manufacturer's instructions.

-

Inject the racemic standard to determine the retention times of the enantiomers and verify system suitability.

-

Inject the sample solution.

-

-

Data Analysis:

-

Calculate the enantiomeric excess (% e.e.) using the peak areas as described in the HPLC section.

-

Visualization of Chiral Recognition on a CSP

Caption: Chiral Recognition Mechanism on a CSP.

Alternative and Complementary Techniques

While HPLC and GC are the workhorses for chiral analysis, other techniques can be employed, particularly in research and specialized applications.

-

Supercritical Fluid Chromatography (SFC): SFC often provides faster separations and is considered a "greener" alternative to HPLC due to the use of supercritical CO2 as the primary mobile phase component.[18] The principles of chiral separation in SFC are similar to HPLC, and the same polysaccharide-based CSPs are often used.[19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral NMR can be used to determine enantiomeric purity through the use of chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents.[20][21] These agents form diastereomeric complexes with the enantiomers, resulting in distinct NMR signals that can be integrated for quantification.[20]

Conclusion: Ensuring Stereochemical Integrity

The determination of the enantiomeric purity of this compound is a critical quality control step in the synthesis of chiral pharmaceuticals. This guide has provided a comprehensive overview of the primary analytical techniques, with a focus on chiral HPLC and GC. The provided protocols serve as a robust starting point for method development, and the principles discussed should empower researchers to troubleshoot and optimize their separations effectively. Adherence to rigorous method validation principles is paramount to ensure the accuracy and reliability of the data generated. By implementing the strategies outlined in this guide, scientists and drug development professionals can confidently ensure the stereochemical integrity of this vital chiral building block.

References

- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. researchgate.net [researchgate.net]

- 5. gcms.cz [gcms.cz]

- 6. bgb-analytik.com [bgb-analytik.com]

- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. pubs.acs.org [pubs.acs.org]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 14. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]

- 15. database.ich.org [database.ich.org]

- 16. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. shimadzu.com [shimadzu.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]

The Pivotal Role of (R)-1-(2-Fluorophenyl)ethanol in the Development of Potent and Selective LPA1 Receptor Antagonists: A Technical Guide

Abstract

This technical guide provides an in-depth examination of (R)-1-(2-fluorophenyl)ethanol, a critical chiral building block in modern medicinal chemistry. We will move beyond a simple characterization of this molecule to explore its strategic importance, particularly in the synthesis of potent and selective antagonists for the lysophosphatidic acid receptor 1 (LPA1). This document is intended for researchers, chemists, and pharmacologists in the field of drug development, offering insights into the rationale behind its use, detailed synthetic methodologies, and protocols for evaluating the biological activity of the resulting therapeutic candidates. We will dissect the contribution of both the fluorine substituent and the (R)-stereochemistry to the pharmacological profile of advanced LPA1 antagonists, underscoring the molecule's significance in targeting diseases such as idiopathic pulmonary fibrosis.

Introduction: The Strategic Value of Chirality and Fluorine in Drug Design

The pursuit of highly selective and efficacious therapeutic agents has led medicinal chemists to increasingly leverage the principles of stereochemistry and fluorine chemistry. Chirality is a fundamental property of many biological molecules, and it is well-established that different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1] Consequently, the synthesis of single-enantiomer drugs has become a paramount objective in the pharmaceutical industry to maximize therapeutic benefit and minimize adverse effects.[2][3]

Chiral alcohols, in particular, are invaluable intermediates, serving as versatile synthons for constructing complex molecular architectures.[3][4][5][6] Their hydroxyl group provides a reactive handle for a multitude of chemical transformations, while their stereocenter can impart the necessary three-dimensional arrangement for precise interaction with biological targets.

Parallel to the rise of asymmetric synthesis, the incorporation of fluorine into drug candidates has become a powerful strategy for optimizing pharmacokinetic and pharmacodynamic properties.[7][8] The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and selectivity.[7][8][9][10] The 2-fluorophenyl group, as seen in type 2 statins, is a recognized pharmacophore that can enhance binding interactions with target proteins.[11][12][13][14]

This compound sits at the intersection of these two critical fields. It is not a therapeutic agent in itself, but rather a high-value chiral building block, most notably employed in the synthesis of orally active antagonists of the lysophosphatidic acid receptor 1 (LPA1).[15][16] This guide will illuminate its role in the context of developing LPA1 antagonists for fibrotic diseases.

The Target: Lysophosphatidic Acid Receptor 1 (LPA1) Signaling

Lysophosphatidic acid (LPA) is a signaling phospholipid that modulates a wide array of cellular processes, including proliferation, migration, and survival, by activating a family of six G protein-coupled receptors (GPCRs), LPA1-6.[2][4][6] The LPA1 receptor, in particular, has been strongly implicated in the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF).[7][11][17] Upon activation by LPA, the LPA1 receptor couples to various G proteins (Gαi/o, Gαq/11, and Gα12/13) to initiate downstream signaling cascades that promote fibroblast recruitment, proliferation, and differentiation into myofibroblasts, leading to excessive extracellular matrix deposition and tissue scarring.[2][4][11]

Therefore, the development of potent and selective LPA1 receptor antagonists represents a promising therapeutic strategy for halting the progression of fibrosis.[17] Several LPA1 antagonists have entered clinical development, and a common structural motif among many of these is a chiral side chain derived from a secondary alcohol.[7][11][18][19]

Figure 1: Simplified LPA1 signaling pathway leading to fibrosis.

Synthesis of this compound: A Biocatalytic Approach

The enantioselective synthesis of chiral alcohols can be achieved through chemical or biocatalytic methods. While chemical methods using chiral catalysts or resolving agents are effective, biocatalysis offers significant advantages, including high enantioselectivity, mild reaction conditions, and reduced environmental impact.[2] The asymmetric reduction of the prochiral ketone, 2-fluoroacetophenone, is the most direct route to optically pure 1-(2-fluorophenyl)ethanol.

Many microorganisms and their isolated enzymes (ketoreductases or alcohol dehydrogenases) have been shown to reduce acetophenone derivatives with high stereoselectivity, often following Prelog's rule to yield the (R)-alcohol.[20]

| Parameter | Value | Reference |

| Substrate | 2-Fluoroacetophenone | N/A |

| Biocatalyst | Recombinant E. coli expressing ketoreductase | [21] (analogous) |

| Cofactor System | NADPH (regenerated using glucose dehydrogenase) | [16] (analogous) |

| Yield | >95% | Estimated |

| Enantiomeric Excess (e.e.) | >99% for (R)-enantiomer | [16][21] (analogous) |